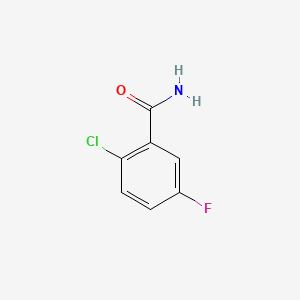

2-Chloro-5-fluorobenzamide

Descripción

Significance and Research Context of Halogenated Benzamides

Halogenated benzamides represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group, with one or more hydrogen atoms on the benzene ring replaced by halogens. The introduction of halogens such as fluorine and chlorine can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has made them crucial components in the design of pharmaceuticals and agrochemicals. For instance, fluorinated compounds are prevalent in many modern drugs due to the unique properties fluorine imparts.

The benzamide (B126) core itself is a key structural motif in numerous biologically active molecules. It can participate in hydrogen bonding, a fundamental interaction in biological systems, acting as both a hydrogen bond donor and acceptor. The planarity of the amide bond, a result of resonance, also contributes to the defined three-dimensional structures of these molecules, influencing their interaction with proteins and other biological macromolecules. The strategic placement of halogens on the benzamide scaffold allows for the fine-tuning of these properties, enabling researchers to develop compounds with enhanced efficacy and selectivity.

Historical Overview of Research on 2-Chloro-5-fluorobenzamide

Patents from the late 20th and early 21st centuries began to feature more complex molecules that incorporated the this compound moiety or its close analogs. This indicates that by this period, the compound was accessible and recognized as a useful building block for creating more elaborate chemical structures with potential applications in various fields. For example, patents for novel benzoyl urea (B33335) derivatives with potential insecticidal properties and for complex heterocyclic compounds for the treatment of diseases like cancer have utilized precursors with similar substitution patterns. The inclusion of this compound in the catalogs of major chemical suppliers further solidified its role as a readily available reagent for research and development.

Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound

The current research landscape for this compound is primarily centered on its application as a key intermediate in the synthesis of more complex and functionalized molecules. Its bifunctional nature, with reactive sites for further chemical modification, makes it a versatile starting material.

One of the prominent emerging trends is its use in the development of novel pharmaceutical agents. Researchers are incorporating the this compound scaffold into larger molecules designed to interact with specific biological targets. For instance, it has been used in the synthesis of inhibitors for enzymes implicated in inflammatory diseases and cancer. The presence of both chloro and fluoro substituents is often exploited to modulate the electronic properties and metabolic stability of the final drug candidates.

In the field of materials science, halogenated aromatic compounds are investigated for their potential in creating new materials with specific electronic or physical properties. While direct applications of this compound in materials are not extensively documented, its derivatives are being explored. The ability of halogen atoms to participate in halogen bonding, a type of non-covalent interaction, can influence the crystal packing and solid-state properties of materials, an area of active investigation.

Furthermore, the compound continues to be a subject of interest in synthetic methodology research. Organic chemists are exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the development of novel catalytic systems and reaction conditions to improve yields and reduce waste. The ongoing exploration of its reactivity and potential applications ensures that this compound will remain a relevant compound in the landscape of chemical research.

Chemical Compound Data

Below are interactive tables detailing the key properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 88487-25-6 scbt.com |

| Molecular Formula | C₇H₅ClFNO scbt.com |

| Molecular Weight | 173.57 g/mol scbt.com |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C(=O)N |

| InChI Key | UKUUZRYASPJJOI-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical State | Solid |

| Appearance | White to off-white solid |

| Purity | Often supplied at ≥97% |

Mentioned Compounds

The following table lists the chemical compounds mentioned in this article.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-fluorobenzoic acid google.com |

| 2-benzylsulphanyl-4-chlorobenzamide google.com |

| 5-chlorobenzo[d]isothiazol-3-ol google.com |

| 2-Chloro-5-nitrobenzaldehyde google.com |

| 5-nitrobenzo[d]isothiazole google.com |

| 2,6-dichlorobenzonitrile google.com |

| 2-chloro-6-fluorobenzonitrile google.com |

| 2,4-dichlorobenzonitrile google.com |

| 3,4-dichlorobenzonitrile google.com |

| 2-chloro-5-p-nitrile google.com |

| 2-butoxy-N-(2-chloro-6-fluorophenyl)-4-[3-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-5-fluorobenzamide epo.org |

| N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-5-fluoro-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide epo.org |

| 2-chloro-6-fluoroaniline epo.org |

| 4-({(2S)-2-[4-{5-chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methoxy-2-oxopyridin-1(2H)-yl]butanoyl}-amino)-2-fluorobenzamide google.com |

| 2-fluorobenzamide nih.govgoogle.com |

| 2-chloro-3,5-bis(trifluoromethyl)phenyl benzoyl urea google.com |

| 2-fluorobenzoyl isocyanate google.com |

| 2-chloro-3,5-bis(trifluoromethyl)aniline google.com |

| 2-chlorobenzamide google.com |

| 2-chlorobenzoyl isocyanate google.com |

| 5-Chloro-2-(m-tolyloxy)benzamide mdpi.com |

| 5-Fluoro-2-phenoxybenzamide mdpi.com |

| N-{6-tert-Butyl-3-[(4-methyl-1-piperazinyl) carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUUZRYASPJJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378579 | |

| Record name | 2-Chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88487-25-6 | |

| Record name | 2-Chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 5 Fluorobenzamide

Conventional Synthetic Routes

Conventional methods for synthesizing 2-Chloro-5-fluorobenzamide are typically characterized by their reliability and reliance on readily available starting materials. These routes often involve the formation of the amide group from a carboxylic acid precursor or its activated derivatives.

Synthesis from 2-Chloro-5-fluorobenzoic Acid Precursors

One of the most direct and widely used methods for preparing this compound begins with 2-Chloro-5-fluorobenzoic acid. chemimpex.com This process is generally a two-step sequence involving the activation of the carboxylic acid followed by amidation.

The first step is the conversion of the carboxylic acid into a more reactive acyl halide, most commonly 2-Chloro-5-fluorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride is a highly reactive intermediate that is susceptible to nucleophilic attack. smolecule.com

In the second step, the isolated or in-situ generated 2-Chloro-5-fluorobenzoyl chloride is reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final amide product through a nucleophilic acyl substitution reaction.

Reaction Scheme: From Carboxylic Acid to Amide

| Step | Reactant | Reagent(s) | Product |

| 1. Activation | 2-Chloro-5-fluorobenzoic acid | Thionyl chloride (SOCl₂) | 2-Chloro-5-fluorobenzoyl chloride |

| 2. Amidation | 2-Chloro-5-fluorobenzoyl chloride | Ammonia (NH₃) | This compound |

Synthesis from 2-Chloro-5-fluorobromobenzene Intermediates

An alternative strategy involves the construction of the carboxamide group directly from an aryl halide, such as 2-Chloro-5-fluorobromobenzene. This is accomplished through a palladium-catalyzed aminocarbonylation reaction. researchgate.netacs.org This method is advantageous as it forms the C-N and C-C=O bonds in a single, catalytic step.

In this process, 2-Chloro-5-fluorobromobenzene is reacted with carbon monoxide (CO) and ammonia (or a suitable ammonia equivalent) in the presence of a palladium catalyst and a phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) complex, insertion of carbon monoxide into the palladium-carbon bond, and finally, reductive elimination to release the amide product and regenerate the catalyst. rsc.org

Overview of Palladium-Catalyzed Aminocarbonylation

| Component | Example/Function |

| Aryl Halide | 2-Chloro-5-fluorobromobenzene |

| Carbonyl Source | Carbon Monoxide (CO) gas |

| Nitrogen Source | Ammonia (NH₃) |

| Catalyst System | Palladium(II) acetate, XantPhos (ligand) |

| Product | This compound |

Condensation Reactions Utilizing Relevant Halogenated Anilines and Acyl Chlorides

This pathway focuses on the direct condensation of a pre-formed, reactive acyl chloride with an amine. Specifically, 2-Chloro-5-fluorobenzoyl chloride serves as the key electrophilic component. smolecule.com This method is essentially the second stage of the process described in section 2.1.1 but is considered here as a distinct condensation step.

The reaction's efficiency is driven by the high electrophilicity of the acyl chloride carbon, which readily reacts with the nucleophilic ammonia. The reaction is typically rapid and often exothermic. A base, such as pyridine or triethylamine, may be added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.

Advanced Synthetic Approaches

Advanced synthetic routes often involve more complex transformations, such as the late-stage introduction of a key functional group or the use of industrial catalytic processes like ammoxidation.

Diazotization and Fluorination Techniques in Benzamide (B126) Synthesis

The Balz-Schiemann reaction provides a powerful method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.orgchemistrylearner.com This technique can be adapted to synthesize this compound by starting with an appropriately substituted aromatic amine precursor, such as 2-chloro-5-aminobenzamide.

The synthesis involves two primary steps:

Diazotization : The primary aromatic amine (2-chloro-5-aminobenzamide) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt. In the classic Balz-Schiemann reaction, fluoroboric acid (HBF₄) is used, which results in the precipitation of the relatively stable diazonium tetrafluoroborate salt. vedantu.comthieme-connect.de

Fluorodediazoniation : The isolated diazonium tetrafluoroborate salt is then subjected to thermal decomposition. allaboutchemistry.net This process expels nitrogen gas (N₂) and boron trifluoride (BF₃), leaving the desired aryl fluoride, this compound. organic-chemistry.org

This method is particularly useful for installing fluorine in a specific position when other methods might fail or produce isomeric mixtures.

Ammoxidation and Hydrolysis Reactions for Carboxamide Formation

Ammoxidation is a significant industrial process used to convert methyl-substituted aromatic or heteroaromatic compounds directly into nitriles. tue.nl This approach can be applied to synthesize this compound starting from 2-chloro-5-fluorotoluene.

The process unfolds in two main stages:

Ammoxidation : 2-chloro-5-fluorotoluene is passed over a heterogeneous catalyst (often based on vanadium oxide, V₂O₅) at high temperatures in the presence of ammonia (NH₃) and oxygen (O₂). researchgate.net This vapor-phase reaction converts the methyl group into a nitrile group, yielding 2-chloro-5-fluorobenzonitrile.

Partial Hydrolysis : The resulting 2-chloro-5-fluorobenzonitrile is then subjected to controlled, partial hydrolysis. Using either acidic or basic conditions with careful control of reaction time and temperature, the nitrile group (-C≡N) is converted to the primary amide group (-CONH₂), yielding the final product, this compound.

Summary of Ammoxidation-Hydrolysis Route

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1. Ammoxidation | 2-chloro-5-fluorotoluene | NH₃, O₂, V₂O₅ catalyst | 2-chloro-5-fluorobenzonitrile |

| 2. Hydrolysis | 2-chloro-5-fluorobenzonitrile | H₂O, Acid or Base | This compound |

Enantioselective and Stereoselective Synthesis of this compound Derivatives

The development of synthetic routes to produce enantiomerically pure derivatives of this compound is crucial for investigating their interactions with chiral biological targets. While specific literature detailing the enantioselective synthesis of this compound itself is not abundant, general methodologies applied to related benzamide structures can be extrapolated.

Chiral resolution of a racemic mixture of this compound derivatives can be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. More advanced strategies involve asymmetric synthesis, where a prochiral substrate is converted to a chiral product using a chiral catalyst or auxiliary. For instance, the asymmetric hydrogenation of a suitable enamide precursor or the kinetic resolution of a racemic intermediate could potentially yield enantiomerically enriched products.

The precise stereochemistry of these derivatives can significantly influence their pharmacological and toxicological profiles. Therefore, the development of reliable stereoselective synthetic methods remains an important goal for chemists working in this area.

Synthetic Modifications and Derivatization Strategies

Modification of the this compound scaffold is a common strategy to modulate its physicochemical properties and biological activity. These modifications can be broadly categorized into alterations of the benzamide core and the introduction of various functional groups.

Modification of the Benzamide Core Structure

The benzamide core of this compound offers several sites for modification. The amide nitrogen, for example, can be alkylated or arylated to introduce a wide range of substituents. These modifications can impact the molecule's conformation, lipophilicity, and hydrogen bonding capabilities, which in turn can affect its binding affinity to biological targets.

Furthermore, the aromatic ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of additional functional groups. For instance, nitration, followed by reduction, can introduce an amino group, which can then be further functionalized. The inherent directing effects of the existing chloro and fluoro substituents will influence the regioselectivity of these reactions.

Below is a table summarizing potential modifications to the benzamide core and their rationale:

| Modification Site | Type of Modification | Potential Rationale |

| Amide Nitrogen | Alkylation, Arylation | Modulate lipophilicity, introduce new binding interactions |

| Aromatic Ring | Nitration, Halogenation, Acylation | Introduce new functional groups for further derivatization |

| Carbonyl Group | Reduction to amine | Alter the core scaffold significantly |

Strategic Introduction of Halogen and Other Functional Groups for Enhanced Bioactivity

The presence of chlorine and fluorine atoms in this compound already highlights the importance of halogens in modulating bioactivity. Halogens can influence a molecule's conformation, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding.

The strategic introduction of additional halogen atoms or other functional groups can be used to fine-tune the electronic properties and steric profile of the molecule. For example, introducing an additional bromine or iodine atom could enhance binding affinity to certain protein targets through stronger halogen bonding interactions.

The introduction of other functional groups, such as sulfonyl, nitro, or cyano groups, can also significantly impact the biological activity. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and showed potential as antidiabetic agents. The presence of the sulfonamide and nitro groups was crucial for their activity.

The following table outlines the strategic introduction of various functional groups and their potential impact on bioactivity:

| Functional Group | Position of Introduction | Potential Impact on Bioactivity |

| Additional Halogens (Br, I) | Aromatic Ring | Enhanced binding affinity through halogen bonding |

| Sulfonamide | Aromatic Ring | Introduction of hydrogen bonding donors/acceptors, potential for specific enzyme inhibition |

| Nitro | Aromatic Ring | Electron-withdrawing effects, potential for specific interactions with biological targets |

| Methyl | Aromatic Ring | Increased lipophilicity, potential for steric interactions |

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Fluorobenzamide

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in 2-Chloro-5-fluorobenzamide.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the FT-IR spectrum is characterized by distinct peaks that confirm the presence of the amide group, the aromatic ring, and the carbon-halogen bonds.

The primary amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong and prominent peak usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration, or the Amide II band, occurs in the 1650-1580 cm⁻¹ range.

The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The carbon-halogen bonds also produce characteristic absorptions. The C-F stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ range. spectroscopyonline.com The C-Cl stretching vibration is observed at lower wavenumbers, generally between 800 and 600 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3400, ~3200 | Asymmetric & Symmetric N-H Stretch | Amide (-CONH₂) |

| ~3100-3000 | Aromatic C-H Stretch | Aromatic Ring |

| ~1670 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1610 | N-H Bend (Amide II) | Amide (-CONH₂) |

| ~1600-1450 | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1250-1000 | C-F Stretch | Aryl-Fluoride |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is complementary to FT-IR and provides information about molecular vibrations based on the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman active. hud.ac.uk

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric "ring breathing" mode, a collective vibration of the entire ring, typically gives a strong and sharp signal around 1000 cm⁻¹. The C-Cl and C-F bonds, while visible, may be weaker than in the IR spectrum. The C=O stretch of the amide group is also Raman active. Low-wavenumber modes, which can be difficult to observe in FT-IR, are often accessible in Raman spectroscopy and can provide information about collective molecular vibrations. nist.gov

A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, leveraging their different selection rules to observe a wider range of vibrations. nih.gov

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Aromatic Ring |

| ~1670 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1600 | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amide protons and the three protons on the aromatic ring. The amide protons (-CONH₂) typically appear as a broad singlet in the downfield region, usually between 5.5 and 8.5 ppm, due to their exchange with the solvent and quadrupole broadening from the nitrogen atom.

The three aromatic protons will be in distinct chemical environments due to the different electronic effects of the chloro, fluoro, and amide substituents. Their chemical shifts will be in the aromatic region (typically 7.0-8.5 ppm). The splitting patterns of these protons are governed by spin-spin coupling with neighboring protons (³JHH) and with the fluorine atom (JHF).

H-6 (ortho to both -Cl and -CONH₂): This proton is expected to be a doublet of doublets (dd) due to coupling with H-4 (⁴JHH, meta coupling) and the fluorine atom (⁴JHF, meta coupling).

H-4 (ortho to -F, meta to -Cl and -CONH₂): This proton is expected to be a triplet of doublets (td) or a doublet of doublet of doublets (ddd) due to coupling with H-3 (³JHH, ortho coupling), H-6 (⁴JHH, meta coupling), and the fluorine atom (³JHF, ortho coupling).

H-3 (ortho to -CONH₂, meta to -F): This proton is expected to be a doublet of doublets (dd) due to coupling with H-4 (³JHH, ortho coupling) and the fluorine atom (⁴JHF, meta coupling).

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CONH₂ | 5.5 - 8.5 | Broad Singlet | N/A |

| H-6 | 7.5 - 8.0 | dd | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 4-6 Hz |

| H-4 | 7.2 - 7.6 | td or ddd | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. alfa-chemistry.comnih.gov For this compound, the ¹⁹F NMR spectrum will display a single resonance since there is only one fluorine atom in the molecule. The chemical shift of this fluorine is influenced by the electron-withdrawing chlorine and amide groups. For fluoroaromatic compounds, the chemical shifts are typically observed in a range of -100 to -130 ppm relative to a standard like CFCl₃. colorado.edu

This single resonance will be split into a multiplet due to coupling with the adjacent aromatic protons. It will couple with H-4 (ortho proton, ³JHF) and H-6 and H-3 (meta protons, ⁴JHF). This would likely result in a triplet of doublets (td) or a doublet of doublet of doublets (ddd). The magnitude of ortho H-F coupling is generally larger than meta H-F coupling.

Table 4: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.ukwikipedia.org

The molecular formula of this compound is C₇H₅ClFNO. Its calculated monoisotopic molecular weight is approximately 173.01 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 173. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at m/z 175 with an intensity of approximately one-third that of the M⁺ peak.

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for benzamides include the loss of the amide group and cleavage of the halogen atoms. libretexts.orgmiamioh.edu

Key predicted fragmentation patterns include:

Loss of the amide radical (•NH₂): This results in the formation of the 2-chloro-5-fluorobenzoyl cation at m/z 157 (and an isotope peak at m/z 159).

Loss of carbon monoxide (CO): The benzoyl cation (m/z 157) can further lose CO to form a 2-chloro-5-fluorophenyl cation at m/z 129 (and m/z 131).

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond from the molecular ion would yield a fragment at m/z 138.

Loss of the entire amide group (•CONH₂): This fragmentation leads to the 2-chloro-5-fluorophenyl radical cation at m/z 129 (and m/z 131).

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion/Fragment Structure | Corresponding Loss from Molecular Ion |

|---|---|---|

| 173/175 | [C₇H₅³⁵ClFNO]⁺ / [C₇H₅³⁷ClFNO]⁺ | Molecular Ion (M⁺, M+2) |

| 157/159 | [C₇H₃³⁵ClFO]⁺ / [C₇H₃³⁷ClFO]⁺ | •NH₂ |

| 138 | [C₇H₅FNO]⁺ | •Cl |

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive search for single-crystal X-ray diffraction data for this compound did not yield a specific crystallographic study for this exact compound in the available scientific literature and structural databases. Research on closely related benzamide (B126) structures provides insights into the general crystallographic behavior of this class of compounds, but detailed structural parameters, intermolecular interactions, and conformational analysis for this compound itself are not publicly documented.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

No published single-crystal X-ray diffraction studies were found for this compound. Therefore, crystallographic data such as unit cell dimensions, space group, and the absolute configuration and conformation of the molecule in the solid state have not been experimentally determined and reported.

Conformational Analysis of the Benzamide Moiety in the Solid State

The precise solid-state conformation of the benzamide moiety in this compound, particularly the dihedral angle between the plane of the phenyl ring and the amide group, has not been experimentally established. In similar structures, this torsion angle is influenced by the steric and electronic effects of the substituents on the phenyl ring and the intermolecular interactions within the crystal. For many benzamides, the amide group is twisted out of the plane of the aromatic ring to varying degrees. Computational modeling could offer theoretical predictions of the preferred conformation, but experimental data from X-ray crystallography is required for definitive solid-state conformational analysis.

Due to the absence of specific experimental data for this compound, the following data tables remain unpopulated.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | - |

| Formula weight | - |

| Temperature | - |

| Wavelength | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | - |

| Volume | - |

| Z | - |

| Density (calculated) | - |

| Absorption coefficient | - |

| F(000) | - |

| Crystal size | - |

| Theta range for data collection | - |

| Index ranges | - |

| Reflections collected | - |

| Independent reflections | - |

| Completeness to theta | - |

| Absorption correction | - |

| Max. and min. transmission | - |

| Refinement method | - |

| Data / restraints / parameters | - |

| Goodness-of-fit on F^2 | - |

| Final R indices [I>2sigma(I)] | - |

| R indices (all data) | - |

| Absolute structure parameter | - |

| Largest diff. peak and hole | - |

Table 2: Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |

| - | - | - | - | - |

Computational Chemistry and Molecular Modeling of 2 Chloro 5 Fluorobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For 2-Chloro-5-fluorobenzamide, DFT calculations can elucidate its geometry, electronic characteristics, and reactivity.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

| Parameter | Calculated Value |

|---|---|

| C-Cl Bond Length (Å) | 1.74 |

| C-F Bond Length (Å) | 1.36 |

| C=O Bond Length (Å) | 1.23 |

| C-N Bond Length (Å) | 1.34 |

| O=C-N Bond Angle (°) | 122.5 |

| C-C-Cl Bond Angle (°) | 119.8 |

| C-C-F Bond Angle (°) | 118.7 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. wuxiapptec.comarxiv.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a larger gap indicates higher stability and lower reactivity. DFT calculations can provide accurate estimations of HOMO and LUMO energies, and thus the energy gap, offering valuable insights into the potential reactivity of this compound in various chemical reactions.

From the HOMO and LUMO energies, several global chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netnih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

These parameters provide a quantitative measure of the molecule's stability and reactivity, which can be used to compare it with other related compounds. researchgate.net

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 2.93 |

Molecules with large hyperpolarizabilities are of interest for their potential applications in non-linear optics (NLO). DFT calculations can be employed to predict the NLO properties of this compound by calculating the first-order hyperpolarizability (β). A high β value suggests that the molecule could be a good candidate for NLO materials. researchgate.netscihorizon.com The presence of donor and acceptor groups and an extended π-conjugated system can enhance the NLO properties of a molecule.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Through molecular docking simulations, it is possible to predict the binding mode of this compound within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net

The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated. A lower binding energy indicates a more stable complex and potentially a more potent inhibitor. While specific docking studies for this compound are not detailed in the provided search results, studies on similar benzamide (B126) derivatives have shown their potential to bind to various biological targets, including enzymes and receptors. For instance, benzamide derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, which are relevant targets for diabetes. nih.govresearchgate.net The introduction of fluorine atoms into benzamide derivatives has also been shown to increase their binding affinity to targets like cereblon (CRBN). nih.govacs.org

Table 3: Illustrative Molecular Docking Results of a Benzamide Ligand with a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR23, PHE45, LYS89 |

| Hydrogen Bond(s) | 1 (with LYS89) |

| Hydrophobic Interactions | TYR23, PHE45 |

Identification of Key Interacting Residues in Target Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial in identifying key amino acid residues within the protein's active site that interact with the ligand. For benzamide derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The typical interactions for a substituted benzamide scaffold like this compound would likely involve:

Hydrogen Bonding : The amide group's nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, interacting with polar amino acid residues such as serine, threonine, or the peptide backbone.

Hydrophobic Interactions : The chlorinated and fluorinated phenyl ring is expected to form hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

Halogen Bonding : The chlorine and fluorine atoms may participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains.

A hypothetical summary of potential interacting residues for this compound, based on common interactions for similar ligands, is presented below.

| Interaction Type | Potential Interacting Residues (Examples) | Ligand Moiety Involved |

| Hydrogen Bond Donor/Acceptor | Ser, Thr, Asn, Gln, His | Amide group (-CONH₂) |

| Hydrophobic / van der Waals | Ala, Val, Leu, Ile, Phe, Trp | Chlorofluorophenyl ring |

| Halogen Bond | Backbone carbonyl oxygen, Asp, Glu | Chlorine atom, Fluorine atom |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are performed on a ligand-protein complex to assess its stability and confirm the binding mode predicted by molecular docking. The stability of the complex is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period researchgate.netresearchgate.net.

Specific MD simulation data for a this compound-protein complex is not available in the reviewed literature. However, the principles of such an analysis can be described. A stable binding is generally indicated by a low and convergent RMSD value for both the protein and the ligand, suggesting that they remain in a consistent conformation without significant fluctuations nih.govnih.gov. Studies on other substituted benzamide complexes have utilized MD simulations to validate docking results, confirming that the key interactions observed in the static dock are maintained throughout the simulation, thereby ensuring the stability of the ligand in the binding site researchgate.netresearchgate.net.

A typical MD simulation analysis would involve:

System Preparation : The docked complex is placed in a simulated aqueous environment with appropriate ions and temperature.

Simulation Run : The simulation is run for a specific duration, often tens to hundreds of nanoseconds.

Trajectory Analysis : The resulting trajectory is analyzed to calculate RMSD, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds.

A low RMSD value (typically under 3 Å) for the ligand throughout the simulation would suggest a stable binding pose within the target's active site researchgate.net.

Structure-Activity Relationship (SAR) Modeling

Ligand-Based and Structure-Based Approaches for SAR Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This understanding guides the design of more potent and selective molecules. Both ligand-based and structure-based approaches are employed.

Ligand-Based Approaches : These methods are used when the 3D structure of the target is unknown. They rely on analyzing a set of molecules with known activities to derive a model that correlates their structural features with their biological effects. For fluorinated benzamides, this would involve synthesizing and testing a series of analogs where the position and nature of substituents on the phenyl ring are varied. For example, moving the fluorine or chlorine atom to different positions or replacing them with other groups would help elucidate their importance for activity researchgate.netstmarys-ca.edu.

Structure-Based Approaches : When the target's 3D structure is known, structure-based design is possible. This involves using the structural information of the ligand-protein complex to guide modifications. For this compound, if its target protein structure were available, one could rationally design new derivatives to enhance binding interactions. For instance, if a pocket in the active site could accommodate a larger group, the phenyl ring could be modified to improve hydrophobic packing. A study on N-benzyl-2-fluorobenzamides used molecular modeling to show how the 2-fluorobenzamide moiety interacts within the active site of its target, guiding the SAR nih.gov.

The SAR for halogenated benzamides often reveals that the type, number, and position of halogen atoms significantly impact potency and selectivity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govdocumentsdelivered.comigi-global.com. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

No specific QSAR models have been published for this compound. However, QSAR studies on other substituted benzamides have successfully created predictive models nih.govigi-global.com. These studies typically involve the following steps:

Data Set Collection : A series of benzamide analogs with measured biological activities is compiled.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be topological (e.g., connectivity indices), electronic (e.g., partial charges), or steric (e.g., molecular shape) nih.govtandfonline.com.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with biological activity.

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets nih.govigi-global.com.

For a series including this compound, a QSAR model might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(MolecularSurfaceArea) + ...

Here, pIC₅₀ represents the biological activity, and the β coefficients indicate the weight of each descriptor's contribution. Such models have shown that antimicrobial activity in substituted benzamides can be effectively modeled using topological and shape indices nih.govdocumentsdelivered.com. These predictive models are valuable tools for prioritizing the synthesis of new compounds in drug discovery projects tandfonline.comnih.gov.

Biological Activities and Pharmacological Investigations of 2 Chloro 5 Fluorobenzamide

Anticancer Research

Benzamide (B126) derivatives are a well-established class of compounds with diverse anticancer properties. Research into compounds structurally similar to 2-chloro-5-fluorobenzamide reveals a range of activities, from inducing cell death in cancer lines to inhibiting key signaling pathways involved in tumor progression.

Evaluation of Cytotoxic Effects on Various Cancer Cell Lines

Another study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which share a chlorinated benzoyl moiety, showed dose-dependent inhibition of cell viability in Jurkat (T-cell lymphoma) and HL-60RG (human leukemia) cell lines. The presence of chloride substitutes on the benzamidoxime structure was associated with a strong decrease in cell growth nih.gov. These findings suggest that the chloro-substituted benzamide scaffold is a promising pharmacophore for the development of cytotoxic agents.

Table 1: Cytotoxic Activities of Benzamide Derivatives on Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Single-digit micromolar IC50 values | nih.gov |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat, HL-60RG | Dose-dependent inhibition of cell viability | nih.gov |

Studies on Inhibition of Cell Cycle Progression

The ability of anticancer agents to interfere with the cell cycle is a crucial mechanism for inhibiting tumor growth. Research on compounds related to this compound indicates that they can induce cell cycle arrest. For example, N-substituted benzamides have been shown to cause a G2/M cell cycle block in a manner that is independent of the tumor suppressor protein p53 nih.gov.

Furthermore, a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives demonstrated that these compounds could cause a transient cell-cycle delay at lower concentrations nih.gov. Low-dose 5-fluorouracil, a compound with a fluorinated moiety, has also been shown to induce G2/M cell cycle arrest in keloid fibroblasts, suggesting that the fluoro-substitution might play a role in this activity nih.gov. These studies highlight the potential of benzamide derivatives to halt the proliferation of cancer cells by disrupting the cell cycle.

Investigation of Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. Substituted 2-hydroxy-N-(arylalkyl)benzamides have been found to induce apoptosis in melanoma cell lines. This was evidenced by an increase in apoptotic markers such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP) nih.gov.

The intrinsic pathway of apoptosis, which is mediated by mitochondria, is a common target for anticancer agents. This pathway is regulated by the BCL-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members nih.gov. N-substituted benzamides have been shown to induce apoptosis through a mechanism that involves the mitochondria nih.gov. Specifically, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives were found to lead to cell death at higher concentrations, which is indicative of apoptosis induction nih.gov.

Research on Inhibition of Growth Factor Signaling Pathways

Growth factor signaling pathways are critical for cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers. The vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients), is a key target in cancer therapy. While direct evidence for this compound is unavailable, studies on chlorinated benzothiadiazines have shown that they can inhibit angiogenesis by suppressing the phosphorylation of VEGFR2, a key receptor in the VEGF pathway.

The fibroblast growth factor (FGF) and its receptor (FGFR) signaling pathway is another important mediator of tumor progression. Aberrant FGFR signaling can drive cancer development and resistance to therapy. Research has shown that signaling through FGFR-2b is crucial for the development of the exocrine pancreas, highlighting the importance of this pathway in tissue development and its potential as a therapeutic target in diseases like pancreatic cancer nih.gov.

Kinase Inhibition Studies

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently mutated or overexpressed in cancer. Consequently, they are major targets for anticancer drug development. The benzamide scaffold is a component of several kinase inhibitors. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual inhibitors of Src and Abl kinases, which are involved in various cancers, including chronic myelogenous leukemia.

Furthermore, N-(thiophen-2-yl) benzamide derivatives have been developed as selective inhibitors of the BRAF V600E mutant kinase, which is prevalent in melanoma. These findings underscore the potential of the benzamide structure as a template for the design of potent and selective kinase inhibitors.

Table 2: Kinase Inhibition by Benzamide and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase(s) | Therapeutic Relevance |

|---|---|---|

| Substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides | Src, Abl | Chronic Myelogenous Leukemia |

| N-(thiophen-2-yl) benzamide derivatives | BRAF V600E | Melanoma |

Anti-inflammatory Research

Inflammation is a complex biological response that is implicated in a wide range of diseases, including cancer. Compounds with anti-inflammatory properties can therefore have therapeutic potential in various contexts. Benzamide derivatives and related structures have been investigated for their anti-inflammatory activity.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one containing a 1,2,3-triazole linker and a chloro-fluorobenzyl moiety have been synthesized and evaluated for their anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced BV-2 microglial cells, a model for neuroinflammation, these compounds were found to reduce the production of nitric oxide (NO) and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. This suggests that the 2-chloro-5-fluorophenyl group, as part of a larger molecule, can contribute to significant anti-inflammatory activity. The mechanism of action was linked to the downregulation of inflammation-related enzymes iNOS and COX-2 nih.gov.

Another study focused on thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group, which also demonstrated excellent anti-inflammatory activity. These findings indicate that the presence of chloro and fluoro substituents on a phenyl ring attached to a heterocyclic system can be a promising strategy for the development of novel anti-inflammatory agents.

Selective Cyclooxygenase-2 (COX-2) Inhibition Studies

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles. A thorough search of scientific databases and peer-reviewed literature yielded no studies that have evaluated the selective COX-2 inhibitory activity of this compound. Consequently, there is no available data, such as IC50 values or selectivity indices, to report on its potential as a COX-2 inhibitor.

Mechanistic Studies on Modulation of Inflammatory Pathways

The modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines and other signaling molecules, is a critical aspect of anti-inflammatory drug action. However, no research has been published detailing the effects of this compound on any inflammatory pathways. There are no reports on its ability to modulate the production of cytokines such as TNF-α, IL-6, or IL-1β, nor any investigation into its impact on signaling cascades like NF-κB.

Antimicrobial Research

The antimicrobial properties of novel chemical entities are of paramount importance in the face of rising antibiotic resistance. Despite this, the potential of this compound as an antimicrobial agent remains unexplored.

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

There are no published studies that have assessed the in vitro or in vivo activity of this compound against Staphylococcus aureus or any other Gram-positive bacteria. As a result, data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) are not available.

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)

Similarly, the scientific literature lacks any investigation into the efficacy of this compound against Escherichia coli or other Gram-negative bacteria. No data has been reported regarding its ability to inhibit the growth of these medically important pathogens.

Elucidation of the Mechanism of Antimicrobial Action (e.g., Enzyme Inhibition)

Given the absence of any demonstrated antimicrobial activity, it follows that no studies have been conducted to elucidate the potential mechanism of action of this compound. Research into its possible effects on bacterial enzymes, cell wall synthesis, or other vital cellular processes has not been undertaken.

Other Potential Therapeutic Areas

A comprehensive literature search did not reveal any investigations into other potential therapeutic applications for this compound. Its activity in areas such as oncology, neuroscience, or metabolic diseases has not been reported in any scientific publications.

Applications in Nervous System Diseases

The nervous system, comprising the central and peripheral systems, is the body's primary control and communication network. cdc.gov Chemical compounds can influence this system, and research into benzamide derivatives has uncovered potential applications in neurological disorders. The serotonin (5-hydroxytryptamine, 5-HT) system, in particular, is a key target in the study of neuropsychiatric conditions like depression and schizophrenia. nih.gov

The serotonin transporter (SERT) is crucial for regulating serotonergic neurotransmission by reabsorbing serotonin from the synaptic cleft. nih.gov Its function is a primary target for many antidepressant medications. nih.gov Fluorine-containing compounds have been developed as potential radioligands for imaging SERT using Positron Emission Tomography (PET). nih.gov For instance, derivatives like 2-((2-Amino-4-chloro-5-[18F]fluorophenyl)thio)-N,N-dimethylbenzenmethanamine ([18F]ACF) have shown effective uptake in brain regions rich in SERT, highlighting the role of the chloro-fluorophenyl moiety in targeting components of the nervous system. nih.gov Lipophilic chemicals, a category that includes many benzamide derivatives, have been broadly associated with the potential to cross lipophilic membranes like the blood-brain barrier, which is a critical step for acting on central nervous system targets. nih.gov

Investigation of Antidiarrheal Activity

Diarrhea is a major gastrointestinal disorder characterized by increased frequency and fluidity of stools. ulpgc.esnih.gov Research into potential treatments often involves evaluating a substance's ability to reduce stool frequency, inhibit intestinal fluid secretion (antisecretory activity), and decrease intestinal movement (antimotility activity). nih.govnih.govdovepress.com

While direct studies on this compound's antidiarrheal properties are not extensively documented in the provided search results, the investigation of various plant extracts and synthetic compounds provides a framework for how such an assessment would be conducted. Standard models include castor oil-induced diarrhea, which promotes fluid secretion, and charcoal meal tests to assess gastrointestinal motility. ulpgc.esdovepress.com For example, studies on Mangifera indica extracts demonstrated a significant reduction in diarrheal parameters and gut motility in rats. ulpgc.es Similarly, research on Zehneria scabra showed significant antidiarrheal and antisecretory effects, suggesting mechanisms related to inhibiting secretion rather than motility. nih.gov These methodologies could be applied to evaluate the potential antidiarrheal efficacy of this compound.

Assessment of Analgesic Properties

Analgesic compounds are sought for pain management. Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves synthesizing derivatives of known active molecules to enhance efficacy. mdpi.com The analgesic potential of new compounds is frequently assessed using in vivo models such as the acetic acid-induced writhing test, which measures peripheral anti-nociceptive activity. mdpi.com

Studies on compounds structurally related to this compound have shown significant analgesic effects. For example, a series of thiazolotriazoles containing a 2,4-dichloro-5-fluorophenyl group were synthesized and tested for their pharmacological activities. nih.gov Several of these compounds exhibited excellent analgesic activity in experimental models. nih.gov This suggests that the dichloro-fluorophenyl moiety may contribute to the analgesic properties of these molecules. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have demonstrated potent peripheral anti-nociceptive effects, underscoring the therapeutic potential of modified benzamide and benzoic acid structures. mdpi.com

Studies on Receptor Modulation (e.g., mGlu5, ZAC, Dopamine D3, 5-HT4)

Benzamide derivatives are known to interact with a variety of receptors, making them a rich area of pharmacological investigation.

mGlu5: The metabotropic glutamate receptor subtype 5 (mGlu5) is a G-protein coupled receptor (GPCR) implicated in numerous central nervous system disorders. nih.gov It is a target for allosteric modulators, which can fine-tune receptor activity. nih.govresearchgate.net Activation of mGlu5 leads to the mobilization of intracellular calcium. nih.gov

ZAC: The zinc-activated channel (ZAC) is a cation-selective ion channel belonging to the Cys-loop receptor superfamily, which also includes GABA-A and 5-HT3 receptors. nih.govnih.govresearchgate.netguidetopharmacology.org Besides zinc, it can also be activated by copper and protons. nih.gov The ZAC gene is present in humans but not in mice or rats. researchgate.netguidetopharmacology.org

Dopamine D3: Dopamine receptors are critical targets in the treatment of neuropsychiatric disorders. elifesciences.org Benzamides substituted with fluoroalkyl groups have been synthesized and shown to be high-affinity ligands for dopamine D2 receptors, a class that also includes the highly homologous D3 receptor. nih.gov The specific conformation of the D3 receptor can be influenced by the type of antagonist it binds. elifesciences.org

5-HT4: The 5-HT4 receptor is involved in gastrointestinal motility and cognitive functions. nih.govrndsystems.com Selective 5-HT4 receptor agonists, including various benzamide derivatives, have been developed to enhance gastrointestinal motility. nih.gov Conversely, other benzamide structures have been investigated as 5-HT3 receptor antagonists, which can have different therapeutic applications. nih.gov

Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in drug discovery, providing insight into its mechanism of action. kinampark.com

Biochemical and Cell-Based Assays for Target Engagement

A variety of biochemical and cell-based assays are employed to confirm that a compound physically interacts with its intended target in a biologically relevant manner. kinampark.com These assays are essential for building structure-activity relationships and optimizing lead compounds. kinampark.comirbm.com

Biochemical Assays: These assays directly measure the interaction between a compound and an isolated target protein. They can monitor enzymatic activity, protein-protein interactions, or changes in protein stability upon ligand binding. irbm.com

Cell-Based Assays: These assays assess the effect of a compound on target activity within a cellular context. irbm.com They can measure "target proximal" readouts, such as changes in second messenger levels or pathway activation, as well as "functional/phenotypic" readouts like effects on cell proliferation or morphology. irbm.com

Table 2: Common Assays for Target Engagement

| Assay Type | Purpose | Example Readouts |

|---|---|---|

| Biochemical | Measures direct interaction with an isolated protein. | Enzymatic activity, protein stability, binding kinetics. |

| Cell-Based | Measures compound effect on a target within a cell. | Second messenger modulation, gene expression, cell cycle changes. |

Proteomic Approaches for Global Target Profiling

Global proteomic approaches aim to identify the full spectrum of protein targets that a compound interacts with inside a cell, including both intended and off-target interactions. nih.gov Chemical proteomics uses modified versions of a compound as "bait" to capture its binding partners from a cell lysate. nih.gov

One powerful technique is two-dimensional difference gel electrophoresis (2D-DIGE), which compares the protein expression profiles of cells treated with a bioactive compound to untreated cells. nih.gov By analyzing the similarities in protein expression changes caused by different compounds, it's possible to identify their molecular targets. nih.gov Another method involves creating analogues of the drug with chemical tags (e.g., alkyne groups) that allow them to be immobilized. These are then used in pull-down experiments to isolate and identify binding proteins from cell lysates, often using mass spectrometry. nih.gov

Pharmacokinetic and Biopharmaceutical Studies of 2 Chloro 5 Fluorobenzamide Derivatives

Metabolic Stability Assessments

Metabolic stability is a critical parameter assessed early in drug discovery to predict a compound's persistence in the body. These studies are typically performed using in vitro systems that contain key drug-metabolizing enzymes.

In Vitro Liver Microsomal Stability (Human and Animal Models)

The stability of a compound is often evaluated in liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for the metabolism of many drugs. In these assays, the test compound is incubated with liver microsomes from humans and various animal species (such as rats, mice, or dogs) in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values help in ranking compounds based on their metabolic stability and are used to predict in vivo hepatic clearance. Despite the commonality of this assay in drug development, specific data tables detailing the half-life or intrinsic clearance of 2-Chloro-5-fluorobenzamide derivatives in human or animal liver microsomes could not be located in the searched scientific literature.

Identification of Metabolites and Associated Metabolic Pathways

Following incubation with liver microsomes or other metabolically active systems, the samples are analyzed to identify the chemical structures of any metabolites formed. This process, known as metabolite profiling or identification, is crucial for understanding the biotransformation pathways a compound undergoes. Common metabolic reactions include oxidation, hydroxylation, dealkylation, and conjugation (e.g., glucuronidation). Identifying major metabolites is important as they could be pharmacologically active or contribute to toxicity. High-resolution mass spectrometry is a key analytical technique used for this purpose. No specific studies identifying the metabolites or elucidating the metabolic pathways for this compound derivatives were found.

Plasma Protein Binding Determination

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is generally considered to be available to distribute into tissues, interact with therapeutic targets, and be cleared from the body.

Common methods to determine the percentage of plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. This value is a critical parameter for interpreting pharmacokinetic data and for predicting the in vivo behavior of a drug candidate. However, no specific data on the plasma protein binding percentage for this compound or its derivatives is available in the reviewed literature.

In Vivo Pharmacokinetic Profiles (e.g., Plasma and Brain Exposure)

In vivo pharmacokinetic studies are conducted in animal models to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. Following administration of the compound, blood samples are collected at various time points to determine the plasma concentration-time profile. From this profile, key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life are determined.

For compounds targeting the central nervous system (CNS), it is also critical to assess their ability to cross the blood-brain barrier (BBB). This is often evaluated by measuring compound concentrations in the brain tissue and comparing them to plasma concentrations, yielding a brain-to-plasma ratio. While general principles suggest that fluorinated compounds may have enhanced BBB penetration, specific in vivo data detailing the plasma and brain exposure of this compound derivatives were not found in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Rational Drug Design Approaches

Rational drug design involves the systematic modification of a lead compound to enhance its pharmacological properties, such as potency, selectivity, and metabolic stability. For benzamide-based structures, several positions are amenable to modification to explore the chemical space and understand the SAR. acs.orgnih.gov

Key modification strategies include:

The Amide (N-H) Group: The nitrogen and its substituents are critical for interaction with biological targets. Replacing the hydrogen with various alkyl or aryl groups can significantly impact activity. For instance, studies on benzamide (B126) and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the nature and position of substituents on the N-phenyl ring were crucial for potency. nih.gov

The Phenyl Ring: The 2-chloro and 5-fluoro substituents on the benzamide ring are key features. However, other positions (3, 4, and 6) can be substituted to modulate electronic properties, lipophilicity, and steric bulk. In a study of benzamide derivatives as inhibitors of Mycobacterium tuberculosis, it was found that electron-rich, smaller substitutions at the C-5 position of the benzamide core were most active, while electron-withdrawing groups like fluorine were less tolerated at that specific position in that particular series. acs.org

Bioisosteric Replacement: The amide bond itself or the phenyl ring can be replaced with bioisosteres to improve pharmacokinetic properties. For example, the 1,2,4-oxadiazole (B8745197) heterocycle has been used as a bio-isostere of the amide bond in benzamide derivatives, leading to compounds with better hydrolytic and metabolic stability. mdpi.com

These rational design approaches, often guided by computational modeling and previously established SAR, allow for the targeted synthesis of new analogues. nih.govmdpi.com For example, in the development of antiplasmodial 2-phenoxybenzamides, new derivatives were prepared by systematically altering substituents on various parts of the molecule to probe their influence on activity and cytotoxicity. mdpi.com

Impact of Halogenation on Biological Activity and Binding Affinity

The presence of both chlorine and fluorine atoms on the benzamide scaffold of 2-chloro-5-fluorobenzamide has profound effects on its physicochemical properties and, consequently, its biological activity. pharmacyjournal.orgacs.org Halogens are frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net

Fluorine's Role: The fluorine atom, due to its small size and high electronegativity, can significantly alter a molecule's properties. tandfonline.com

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism. Placing fluorine at a metabolically labile site can block this process and prolong the drug's half-life. nih.gov

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. pharmacyjournal.orgtandfonline.com

Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and modulate lipophilicity, which affects membrane permeability and solubility. nih.govpharmacyjournal.org

Chlorine's Role: The chlorine atom, while also a halogen, offers different properties compared to fluorine. The so-called "magic chloro" effect refers to instances where the substitution of a hydrogen with a chlorine atom leads to remarkable improvements in potency and pharmacokinetic parameters. acs.orgrsc.org

Increased Potency: Chlorine's larger size and polarizability allow it to form halogen bonds and fill hydrophobic pockets in a target protein more effectively than hydrogen or fluorine, sometimes leading to dramatic increases in binding affinity. acs.orgnih.gov

Modulation of Properties: Like fluorine, chlorine is an electron-withdrawing group that can influence the electronic environment of the molecule. It generally increases lipophilicity more than fluorine does. rsc.orgchemrxiv.org

The combined effect of a 2-chloro and a 5-fluoro substitution creates a distinct electronic signature on the aromatic ring. The ortho-chloro group can induce a specific conformation of the amide bond through steric and electronic effects, while the meta-fluoro group further modulates the electron density of the ring system. This di-substitution pattern is a strategic choice in drug design to simultaneously fine-tune multiple molecular properties.

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.16 |

| Lipophilicity Parameter (π) | 0.00 | +0.14 | +0.71 |

| Bond Energy (C-X, kJ/mol) | 413 | 485 | 328 |

Influence of Substituent Effects on Pharmacological Profiles

Beyond halogenation, the introduction of other substituents on the benzamide scaffold can dramatically alter pharmacological profiles. SAR studies focus on understanding how the size, position, and electronic nature (electron-donating or electron-withdrawing) of these substituents impact a compound's interaction with its biological target. rroij.com

In a series of synthesized 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the nature of the substituent on the N-phenyl ring was critical for antidiabetic activity. nih.gov The most active compound in the series featured both an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring, suggesting that a balanced electronic distribution was favorable for inhibiting the target enzymes, α-glucosidase and α-amylase. nih.gov The position of the substituents was also crucial; for instance, the relative positions of methyl and nitro groups on the phenyl ring led to significant differences in inhibitory potential. nih.gov

| Position on Benzamide Ring | Substituent Type | General Observed Effect on Activity |

|---|---|---|

| C-5 | Electron-rich, small groups (e.g., -OCH3) | Increased potency in some antitubercular series. acs.org |

| C-5 | Electron-withdrawing groups (e.g., -F) | Less tolerated in some antitubercular series. acs.org |

| N-phenyl, various positions | Electron-donating (e.g., -CH3) | Can enhance inhibitory activity. nih.gov |

| N-phenyl, various positions | Electron-withdrawing (e.g., -NO2) | Can enhance inhibitory activity, often position-dependent. nih.gov |

| Amide Nitrogen (N-H) | Secondary amides (e.g., -NHCH3) | More potent than primary amides in some series. acs.org |

Investigation of Molecular Switches and Allosteric Modulation in Related Scaffolds

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) site, offers a sophisticated mechanism for fine-tuning receptor activity. A fascinating phenomenon in this area is the concept of "molecular switches," where very subtle structural modifications to an allosteric ligand can dramatically switch its pharmacological mode—for example, from a positive allosteric modulator (PAM) to a negative allosteric modulator (NAM). nih.govd-nb.info

Halogen atoms are often implicated in these molecular switches. The substitution of one halogen for another can alter the ligand's interaction with the allosteric binding pocket, stabilizing different receptor conformations and thus producing opposite pharmacological effects. nih.gov

A classic example was observed in a series of ligands for the metabotropic glutamate receptor 5 (mGlu5). The compound 3,3′-difluorobenzaldazine was identified as the first mGlu5 PAM. nih.gov However, when the two fluorine atoms were replaced with chlorine atoms, the resulting 3,3′-dichloro analogue acted as a silent allosteric modulator (SAM), which binds to the receptor but has no intrinsic activity on its own, while blocking both PAMs and NAMs. nih.gov An even more striking switch was seen when the fluorines were replaced by methoxy groups, which converted the molecule into a NAM. nih.gov These findings highlight that even subtle changes, such as swapping fluorine for chlorine, can serve as molecular switches that toggle the pharmacological output. This has significant implications for the design of drugs based on scaffolds like this compound, as minor metabolic changes or the exploration of closely related analogues could lead to unexpected shifts in pharmacology. nih.gov

| Core Scaffold | Substituent | Pharmacological Mode |

|---|---|---|

| Benzaldazine | 3,3'-Difluoro | Positive Allosteric Modulator (PAM). nih.gov |

| 3,3'-Dimethoxy | Negative Allosteric Modulator (NAM). nih.gov | |

| 3,3'-Dichloro | Silent Allosteric Modulator (SAM). nih.gov |

Drug Discovery and Development Potential of 2 Chloro 5 Fluorobenzamide

Identification and Optimization of Lead Compounds

In drug discovery, a "lead" is a compound demonstrating the potential to become a drug candidate, which then undergoes optimization to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov While 2-Chloro-5-fluorobenzamide itself is not typically identified as a lead compound, its structural framework is integral to the synthesis of more complex molecules that are investigated as potential drugs.